REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 min the solid (800 g) was collected by filtration
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 L of hexane
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 min the solid (800 g) was collected by filtration
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 L of hexane
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 min the solid (800 g) was collected by filtration
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 L of hexane
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 min the solid (800 g) was collected by filtration
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 L of hexane
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(C2)O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 min the solid (800 g) was collected by filtration
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2 L of hexane
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |